![molecular formula C33H56I2N2S2 B12562497 Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide CAS No. 202070-88-0](/img/structure/B12562497.png)
Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridinium core linked by a 1,3-propanediylbis(thio) bridge and decyl groups, with diiodide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide typically involves the reaction of pyridine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridinium derivatives. These products have their own unique properties and applications in different fields.
Scientific Research Applications
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and ionic liquids.
Biology: The compound has been studied for its antimicrobial and anticancer properties. It has shown potential as an inhibitor of various enzymes and biological pathways.
Medicine: Research has indicated its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-octyl-, diiodide
- Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-hexyl-, diiodide
Uniqueness
Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of decyl groups and the 1,3-propanediylbis(thio) bridge contribute to its stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
This detailed article provides a comprehensive overview of Pyridinium, 4,4’-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
202070-88-0 |
|---|---|
Molecular Formula |
C33H56I2N2S2 |
Molecular Weight |
798.8 g/mol |
IUPAC Name |
1-decyl-4-[3-(1-decylpyridin-1-ium-4-yl)sulfanylpropylsulfanyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C33H56N2S2.2HI/c1-3-5-7-9-11-13-15-17-24-34-26-20-32(21-27-34)36-30-19-31-37-33-22-28-35(29-23-33)25-18-16-14-12-10-8-6-4-2;;/h20-23,26-29H,3-19,24-25,30-31H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
HSFRDQAYZHXGSD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)SCCCSC2=CC=[N+](C=C2)CCCCCCCCCC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



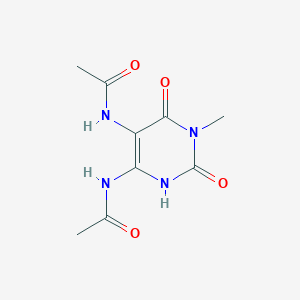
![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
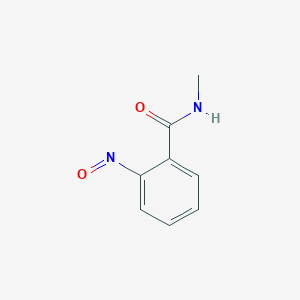
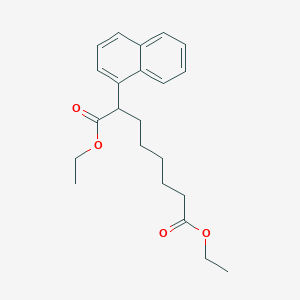
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
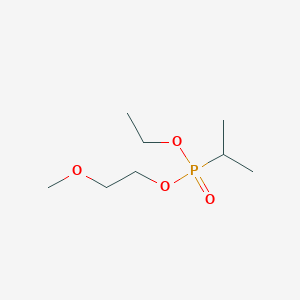
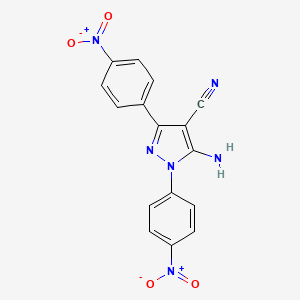
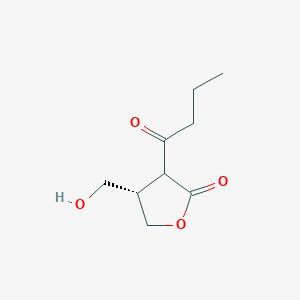
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)

![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
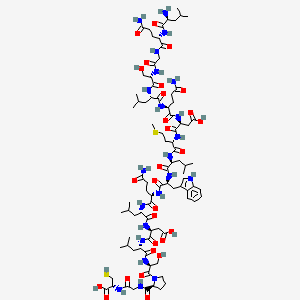
![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
